(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-3,5-Dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a 3-methyl group and a 3,5-dimethoxybenzoyl moiety. The Z-configuration of the imine bond (C=N) is critical for its spatial orientation, influencing molecular interactions in biological or catalytic contexts.
Properties
IUPAC Name |
3,5-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-14-6-4-5-7-15(14)23-17(19)18-16(20)11-8-12(21-2)10-13(9-11)22-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJLBUBBHNGMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 3,5-dimethoxybenzoyl chloride with 3-methyl-2-aminobenzothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer properties of thiazole derivatives, including (Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide. The following table summarizes key findings from recent research:
These studies indicate that compounds containing thiazole rings exhibit significant growth-inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents.
Neurological Applications
Thiazole derivatives have also been investigated for their anticonvulsant properties. The following table presents findings related to the anticonvulsant activity of related thiazole compounds:
These results demonstrate the efficacy of thiazole derivatives in providing protection against seizures, indicating their potential use in treating epilepsy and other neurological disorders.
Mechanistic Insights
The mechanism by which this compound exerts its effects is primarily through the modulation of various biochemical pathways involved in cell growth and survival. The presence of electron-withdrawing groups enhances its reactivity and biological activity, making it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of (Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of specific oncogenes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound shares core structural motifs with several derivatives reported in the literature:
Table 1: Key Structural Features and Physical Properties
*Calculated based on molecular formula.
Key Observations :
- The target compound’s dimethoxybenzamide group distinguishes it from analogs like 4g (), which has an acryloyl substituent, and YM-1 (), which includes a thiazolidinone ring.
- The Z-configuration of the imine bond is shared with the quinolinium derivative in , a feature critical for binding to bacterial FtsZ .
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR :
Biological Activity
(Z)-3,5-Dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.46 g/mol. The compound features a benzothiazole moiety, which is known for its bioactivity, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound may exert its effects through:
- Inhibition of Enzymatic Activity: Benzothiazole derivatives often inhibit key enzymes involved in metabolic pathways. For example, they have shown inhibitory effects on xanthine oxidase and other oxidoreductases.
- Modulation of Cell Signaling Pathways: The compound may influence signal transduction pathways that regulate cell growth and apoptosis.
- Antioxidant Activity: Some studies suggest that benzothiazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
These results indicate a promising potential for the compound as an anticancer agent, particularly in targeting specific types of lung cancer.
Antimicrobial Activity
Benzothiazole derivatives have been recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound is limited.
Case Studies and Research Findings
- Study on Anticancer Properties: A study published in Molecules evaluated the cytotoxic effects of several benzothiazole derivatives, including this compound. The results indicated that this compound induced apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
- Structure-Activity Relationship (SAR): Investigations into SAR have shown that modifications to the benzothiazole ring significantly affect biological activity. Substituents such as methoxy groups enhance solubility and reactivity, potentially increasing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What is the recommended methodology for synthesizing (Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves condensation of 3-methyl-2-aminobenzothiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Optimization strategies include:
- Solvent selection : Use anhydrous dichloromethane or DMF to enhance reactivity.
- Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the imine bond and methoxy group positions.
- IR spectroscopy : Validate amide C=O (1650–1700 cm⁻¹) and benzothiazole C=N (1600 cm⁻¹) stretches.
- Mass spectrometry : High-resolution ESI-MS determines molecular weight (expected: ~358.4 g/mol).
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the benzothiazole or benzamide moieties) influence bioactivity?
- Answer :
- Methoxylation : 3,5-Dimethoxy groups enhance solubility and π-π stacking with biological targets (e.g., enzymes), improving binding affinity .
- Alkyl vs. aryl substituents : 3-Methyl on benzothiazole reduces steric hindrance compared to bulkier groups (e.g., allyl), favoring target engagement .
- Sulfonamide introduction : Adding sulfamoyl groups (e.g., at position 6 of benzothiazole) may increase protease inhibition but requires solubility optimization .
- Data Table :
| Modification Site | Substituent | Bioactivity Change | Reference |
|---|---|---|---|
| Benzothiazole C3 | Methyl → Ethyl | Reduced kinase inhibition | |
| Benzamide C4 | Methoxy → Sulfonyl | Enhanced antibacterial activity |
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Answer :
- Dose-response assays : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to confirm selectivity.
- Target validation : Use CRISPR knockouts or siRNA silencing to identify primary molecular targets (e.g., topoisomerase IIα or tubulin).
- Solvent controls : Test DMSO vs. aqueous solubility to rule out solvent-induced artifacts .
Q. How can computational methods predict the compound’s pharmacokinetic properties and toxicity?
- Answer :
- ADMET modeling : SwissADME or ADMETLab predict logP (estimated ~3.2), CYP450 inhibition, and blood-brain barrier permeability.
- Molecular docking : AutoDock Vina simulates binding to targets like EGFR (PDB: 1M17) to prioritize synthesis of analogs with higher docking scores.
- Toxicity screening : ProTox-II assesses hepatotoxicity and mutagenicity risks .
Method Development Questions
Q. What strategies improve the compound’s stability under physiological conditions?
- Answer :
- pH optimization : Buffered solutions (pH 6.8–7.4) prevent hydrolysis of the imine bond.
- Lyophilization : Formulate as a lyophilized powder with trehalose to enhance shelf life.
- Metabolic studies : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation) for structural hardening .
Q. How can researchers design analogs to overcome multidrug resistance (MDR) in cancer cells?
- Answer :
- P-glycoprotein (P-gp) evasion : Introduce non-planar substituents (e.g., sp³-hybridized carbons) to reduce P-gp recognition.
- Combination therapy : Test synergy with MDR inhibitors (e.g., verapamil) in resistant cell lines (e.g., NCI/ADR-RES).
- Data Table :
| Analog Structure | MDR Reversal Efficacy (Fold Change) | Mechanism | Reference |
|---|---|---|---|
| C6-Sulfamoyl derivative | 2.5× | P-gp efflux inhibition | |
| C3-Allyl derivative | 1.8× | ROS induction |
Critical Analysis Questions
Q. What are the limitations of current synthetic routes, and how can green chemistry principles be applied?
- Answer :
- Limitations : Low yields (<60%) due to imine tautomerization; hazardous solvents (e.g., DCM).
- Green alternatives :
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and solvent volume.
- Biocatalysis : Lipase-mediated amidation in aqueous media improves atom economy .
Q. How do crystallographic studies inform the design of co-crystals for enhanced bioavailability?
- Answer :
- Cocrystal screening : Use Cambridge Structural Database (CSD) to identify coformers (e.g., succinic acid) that improve solubility via hydrogen bonding.
- PXRD and DSC : Confirm cocrystal formation and thermal stability (melting point >150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
